6,8-Dibromo-2-phenylquinoline-4-carboxylic acid

描述

Historical Context and Discovery

The discovery of 6,8-dibromo-2-phenylquinoline-4-carboxylic acid is rooted in the broader evolution of quinoline chemistry. Quinolines were first isolated from coal tar in the 19th century, but synthetic methods like the Combes quinoline synthesis (1888) enabled targeted modifications. Modern advances in cross-coupling reactions and functional group compatibility have since allowed for the introduction of halogen atoms and aromatic substituents at specific positions. While the exact date of this compound’s first synthesis remains undocumented in public literature, its CAS registration (303793-47-7) and commercial availability through suppliers like Enamine highlight its status as a product of 21st-century synthetic innovation.

The compound’s design likely emerged from efforts to optimize quinoline-based pharmacophores for enhanced bioactivity. For instance, Pfitzinger condensation—a method detailed in recent studies for generating 2,4-disubstituted quinolines—provides a plausible route for its synthesis. This reaction facilitates the incorporation of electron-withdrawing groups (e.g., carboxylic acids) and aryl substituents, aligning with the structural features of this compound. The strategic addition of bromine atoms at positions 6 and 8 further reflects trends in medicinal chemistry, where halogenation is employed to improve binding affinity and metabolic stability.

Structural Features and Functional Groups

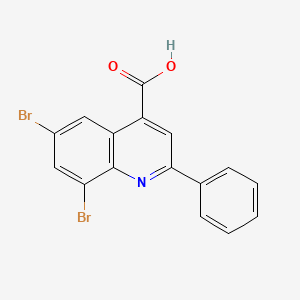

This compound (C₁₆H₉Br₂NO₂) features a planar quinoline core substituted with three key groups:

- Bromine atoms at C6 and C8 : These halogens introduce steric bulk and electronic effects, polarizing the aromatic ring and creating sites for further functionalization via cross-coupling reactions.

- Phenyl group at C2 : The aromatic ring at position 2 enhances π-π stacking interactions, a critical factor in ligand-receptor binding.

- Carboxylic acid at C4 : This group improves solubility in polar solvents and enables salt formation or esterification for prodrug development.

The molecule’s InChI code (1S/C16H9Br2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21)) confirms its regiochemistry, while the InChI key (XKEHMDIRAABOTH-UHFFFAOYSA-N) provides a unique identifier for computational studies. X-ray crystallography data for related compounds, such as quinoline-4-carboxylic acid derivatives, reveal planar configurations that facilitate intermolecular hydrogen bonding—a feature likely conserved in this brominated analogue.

Significance in Organic and Medicinal Chemistry

In organic synthesis , this compound serves as a multifunctional building block. The bromine atoms enable Suzuki-Miyaura couplings to install aryl or heteroaryl groups, while the carboxylic acid permits amide bond formation or decarboxylative cross-couplings. For example, researchers have utilized similar quinoline intermediates to synthesize naphthyridine-based inhibitors targeting viral proteases.

Within medicinal chemistry , the compound’s structure aligns with pharmacophores exhibiting antiviral and antibacterial activity. Quinoline derivatives are known to intercalate DNA, inhibit enzymes like topoisomerases, and disrupt microbial replication pathways. The bromine substituents may enhance binding to hydrophobic pockets in target proteins, as seen in studies of halogenated kinase inhibitors. Additionally, the carboxylic acid group mimics natural substrates in metabolic pathways, allowing for competitive inhibition strategies.

属性

IUPAC Name |

6,8-dibromo-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEHMDIRAABOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid typically involves the bromination of 2-phenylquinoline-4-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2-phenylquinoline-4-carboxylic acid.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, under reflux conditions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: 2-Phenylquinoline-4-carboxylic acid.

Substitution: New derivatives with different substituents at the 6 and 8 positions.

科学研究应用

Antimycobacterial Activity

Recent studies have highlighted the efficacy of quinoline derivatives, including 6,8-dibromo-2-phenylquinoline-4-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. A series of 2-arylquinoline-4-carboxylic acid analogs were synthesized and screened for their antitubercular activity. The results indicated that certain derivatives exhibited significant inhibitory effects against M. tuberculosis, with specific compounds demonstrating enhanced activity against non-replicating bacterial forms under low-oxygen conditions .

Case Study: Structure-Activity Relationship

In a study focusing on the structure-activity relationship of quinoline derivatives, compounds modified with various substituents showed varying levels of activity against M. tuberculosis. The compound 6b (a derivative of this compound) was noted for its strong inhibitory activity in both replicating and non-replicating bacterial states .

Anticancer Properties

The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. Research has demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid can inhibit HDACs effectively, leading to antiproliferative effects on various cancer cell lines.

Case Study: HDAC Inhibition

A notable study synthesized several derivatives including this compound and evaluated their anticancer activity. Among these, compound D28 exhibited potent HDAC3 selectivity and significant antiproliferative effects at concentrations as low as 2 µM against hematologic cancer cells . The mechanism of action was linked to G2/M phase cell cycle arrest and the induction of apoptosis in treated cells .

Antibacterial Activity

In addition to its antitubercular and anticancer properties, the compound has shown promise as an antibacterial agent. A study focused on synthesizing new derivatives from quinoline precursors indicated that some compounds demonstrated effective antibacterial properties against various strains .

Data Table: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| D29 (derivative) | S. aureus | 10 µg/mL |

| D30 (derivative) | Pseudomonas aeruginosa | 12 µg/mL |

Potential in Dye Applications

The structural characteristics of quinoline derivatives suggest potential applications in dye manufacturing. Certain derivatives have been noted for their stability and vivid coloration properties, making them suitable candidates for use in textile and polymer industries .

作用机制

The mechanism of action of 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinoline ring play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

相似化合物的比较

Key Structural and Functional Comparisons:

Halogenation Effects :

- The 6,8-dibromo substitution in the target compound and analogs introduces significant steric bulk and electron-withdrawing effects compared to methyl (), methoxy (), or fluorine () groups. Bromine’s polarizability enhances halogen bonding, which is absent in fluorine analogs .

Aromatic Substituents :

- The 2-phenyl group in the target compound is simpler than the morpholinylphenyl (), dimethoxyphenyl (), or tert-butylphenyl () groups, which modulate solubility and steric interactions.

Hydrophobicity vs. Hydrophilicity :

- The morpholinyl group in improves water solubility, whereas tert-butyl () and chlorobenzyloxy () substituents increase lipophilicity.

Implications for Research and Development

The target compound’s dual bromine substitutions and carboxylic acid position make it distinct from analogs. For instance:

- Compared to , the bromines may enhance binding to electron-rich targets (e.g., kinases) but reduce metabolic stability.

Further studies should explore the interplay between bromine’s steric effects and the carboxylic acid’s ionization state on bioavailability and target engagement.

生物活性

6,8-Dibromo-2-phenylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The chemical structure of this compound is characterized by two bromine substituents at the 6 and 8 positions of the quinoline ring, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block for further chemical modifications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H9Br2N O2 |

| Molecular Weight | 384.05 g/mol |

| CAS Number | 303793-47-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine atoms enhances its ability to bind to these targets, leading to modulation of various biological pathways. Notably, its potential as an inhibitor of histone deacetylases (HDACs) has been explored in cancer research.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Evaluation

A study synthesized several derivatives and evaluated their antibacterial activities using the agar diffusion method. The results indicated that certain compounds displayed strong inhibition against S. aureus with minimum inhibitory concentration (MIC) values as low as 64 µg/mL. The structural modifications significantly impacted their antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it can induce apoptosis in cancer cell lines through cell cycle modulation.

Case Study: Apoptosis Induction

In a study examining the effects on K562 leukemia cells, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Specifically, the proportion of apoptotic cells increased from 1.14% in control to 27.92% at a concentration of 4 µM after treatment with the compound. Additionally, it was found to promote cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of bromine atoms at positions 6 and 8 significantly influences both the chemical reactivity and biological properties of the compound.

| Compound | Activity Level | MIC (µg/mL) |

|---|---|---|

| 6,8-Dibromo derivative | High | 64 |

| Other derivatives | Moderate to Low | Varies |

常见问题

Q. What are the common synthetic routes for 6,8-Dibromo-2-phenylquinoline-4-carboxylic acid, and what key intermediates should be monitored?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized quinoline core. A multi-step approach may include:

Quinoline Core Formation : Condensation of aniline derivatives with carbonyl compounds under acidic conditions.

Bromination : Selective bromination at the 6- and 8-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 0–25°C. Monitor intermediates via TLC or HPLC to ensure regioselectivity .

Carboxylation : Introduction of the carboxylic acid group via hydrolysis of a nitrile or ester precursor under basic conditions (e.g., NaOH/MeOH) .

- Critical Intermediates :

- Pre-brominated quinoline intermediates (e.g., 2-phenylquinoline derivatives).

- Brominated intermediates (validate using -NMR and mass spectrometry).

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and aromatic proton integration. DEPT-135 can clarify carbon hybridization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns consistent with bromine substituents.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of bromine vapor or dust.

- Storage : Keep in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during bromination?

- Methodological Answer :

- Temperature Control : Slow addition of brominating agents at 0°C reduces exothermic side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via in-situ IR spectroscopy .

- Byproduct Mitigation : Purify crude products via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. What strategies are recommended for resolving discrepancies in biological activity data across derivative studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and cell lines).

- Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities as confounding factors .

- Structure-Activity Relationship (SAR) : Compare electronic effects of bromine (electron-withdrawing) versus other halogens (e.g., Cl, F) using DFT calculations to predict reactivity .

Q. How does the electronic effect of bromine substituents influence the quinoline core’s reactivity in further functionalization?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Bromine’s electron-withdrawing nature deactivates the quinoline ring, directing subsequent reactions (e.g., nitration) to less hindered positions. Use -NMR chemical shifts to map electronic effects .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids may require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density .

Q. What analytical methods can resolve contradictions in solubility data reported for this compound?

- Methodological Answer :

- Solubility Profiling : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy.

- Crystallinity Analysis : Compare XRD patterns of batches to identify polymorphic forms affecting solubility .

- Surfactant Screening : Use polysorbate-80 or cyclodextrins to enhance aqueous solubility for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。